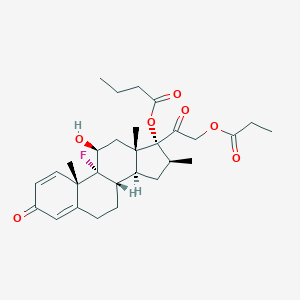

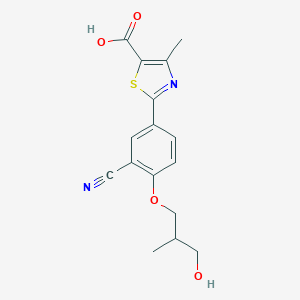

2-(3-Cyano-4-(3-hydroxy-2-methylpropoxy)phenyl)-4-methylthiazole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

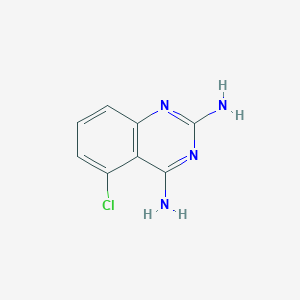

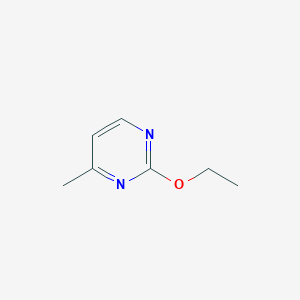

2-(3-Cyano-4-(3-hydroxy-2-methylpropoxy)phenyl)-4-methylthiazole-5-carboxylic acid, also known as 2-(3-Cyano-4-(3-hydroxy-2-methylpropoxy)phenyl)-4-methylthiazole-5-carboxylic acid, is a useful research compound. Its molecular formula is C16H16N2O4S and its molecular weight is 332.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(3-Cyano-4-(3-hydroxy-2-methylpropoxy)phenyl)-4-methylthiazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Cyano-4-(3-hydroxy-2-methylpropoxy)phenyl)-4-methylthiazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Gout Management

3-Hydroxyfebuxostat: is primarily known for its effectiveness in gout management . It operates as a selective inhibitor of xanthine oxidase, which is crucial in reducing uric acid production. This makes it particularly effective in lowering uric acid levels, providing relief from gout symptoms, and supporting long-term control of the condition, especially for patients who are intolerant to allopurinol .

Cardiovascular Health

Recent studies have highlighted 3-Hydroxyfebuxostat’s cardiovascular safety profile. It has been shown to have a minimal impact on cardiovascular events, which is significant given the concerns surrounding some gout medications and their effects on heart health .

Renal and Hepatic Effects

The compound has potential nephroprotective effects and may help in preventing kidney stones, which is noteworthy for gout patients with renal concerns. Additionally, it exhibits minimal hepatotoxicity, making it suitable for patients with liver comorbidities .

Musculoskeletal Applications

Beyond its primary use in gout, 3-Hydroxyfebuxostat has anti-inflammatory properties that suggest applications in other musculoskeletal conditions. This could include diseases like rheumatoid arthritis, where inflammation plays a significant role .

Metabolic Syndrome

The anti-inflammatory and antioxidative properties of 3-Hydroxyfebuxostat also point to its potential use in treating aspects of metabolic syndrome. This syndrome encompasses a range of conditions like hypertension, insulin resistance, and obesity, which are associated with increased inflammation .

Neurological Disorders

Emerging research explores the role of 3-Hydroxyfebuxostat in neurological health. Its antioxidative properties may offer therapeutic benefits in neurodegenerative diseases where oxidative stress is a contributing factor .

Cancer Therapy

There is ongoing research into the application of 3-Hydroxyfebuxostat in cancer therapy. Its ability to modulate inflammation and oxidative stress presents a promising avenue for adjunctive treatment in certain types of cancer .

Drug Bioavailability Enhancement

3-Hydroxyfebuxostat: has been identified as a strong inhibitor of the ABCG2 transporter, which can affect the bioavailability of substrate drugs. This leads to a proposed new application known as febuxostat-boosted therapy , potentially enhancing the effectiveness of other drugs .

Mechanism of Action

Target of Action

The primary target of this compound, also known as 3-Hydroxyfebuxostat, is xanthine oxidase . Xanthine oxidase is an enzyme that plays a crucial role in the metabolism of purines in the body, specifically in the conversion of hypoxanthine to xanthine, and xanthine to uric acid .

Mode of Action

3-Hydroxyfebuxostat acts as an inhibitor of xanthine oxidase . By binding to this enzyme, it prevents the conversion of hypoxanthine and xanthine to uric acid . This inhibition results in a decrease in the production of uric acid, thereby reducing its concentration in the body .

Biochemical Pathways

The action of 3-Hydroxyfebuxostat primarily affects the purine degradation pathway . By inhibiting xanthine oxidase, it disrupts the final steps of purine degradation, leading to a decrease in uric acid production . The downstream effect of this is a reduction in the risk of conditions associated with high uric acid levels, such as gout and kidney stones .

Result of Action

The primary molecular effect of 3-Hydroxyfebuxostat’s action is the reduction of uric acid production in the body . This leads to a decrease in the concentration of uric acid in the body, which can help to reduce the risk of conditions such as gout or kidney stone formation .

properties

IUPAC Name |

2-[3-cyano-4-(3-hydroxy-2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4S/c1-9(7-19)8-22-13-4-3-11(5-12(13)6-17)15-18-10(2)14(23-15)16(20)21/h3-5,9,19H,7-8H2,1-2H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPODSLPQWIIKKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)CO)C#N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Cyano-4-(3-hydroxy-2-methylpropoxy)phenyl)-4-methylthiazole-5-carboxylic acid | |

CAS RN |

887945-96-2 |

Source

|

| Record name | 3-Hydroxyfebuxostat, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887945962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-HYDROXYFEBUXOSTAT, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OUZ34W2CFD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-hydroxy-2,2-dimethyl-3H-pyrano[3,2-g]chromene-4,8-dione](/img/structure/B108603.png)